molecular formula C11H19N3O B12543077 N-Hexyl-2-(1H-imidazol-1-yl)acetamide CAS No. 670228-36-1

N-Hexyl-2-(1H-imidazol-1-yl)acetamide

Cat. No.: B12543077
CAS No.: 670228-36-1
M. Wt: 209.29 g/mol
InChI Key: PXBJNUZTSCHEGM-UHFFFAOYSA-N
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Description

N-Hexyl-2-(1H-imidazol-1-yl)acetamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-2-(1H-imidazol-1-yl)acetamide typically involves the reaction of hexylamine with 2-bromoacetyl imidazole under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-2-(1H-imidazol-1-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hexyl-2-(1H-imidazol-1-yl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Hexyl-2-(1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the stabilization of specific protein conformations, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hexyl-2-(1H-imidazol-1-yl)acetamide is unique due to its hexyl chain, which imparts distinct physicochemical properties compared to other imidazole derivatives. This structural feature can influence its solubility, bioavailability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

670228-36-1

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

N-hexyl-2-imidazol-1-ylacetamide

InChI

InChI=1S/C11H19N3O/c1-2-3-4-5-6-13-11(15)9-14-8-7-12-10-14/h7-8,10H,2-6,9H2,1H3,(H,13,15)

InChI Key

PXBJNUZTSCHEGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CN1C=CN=C1

Origin of Product

United States

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